molecular formula C7H12BrNO2 B024025 Arecaidine hydrobromide CAS No. 6013-57-6

Arecaidine hydrobromide

Cat. No. B024025
CAS RN: 6013-57-6
M. Wt: 222.08 g/mol
InChI Key: BZFFCPUUBJMUSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of arecaidine hydrobromide involves several chemical reactions, starting from arecoline. Notably, arecoline is converted into arecaidine through metabolic processes in rats, where it further undergoes transformations into various metabolites, highlighting the compound's chemical reactivity and synthetic pathways (Boyland & Nery, 1969).

Molecular Structure Analysis

The molecular structure of arecaidine hydrobromide can be inferred from studies on similar bromide compounds, where X-ray diffraction analyses reveal detailed insights into crystal structures and molecular conformations. For instance, studies on related hydrobromide salts have elucidated the crystalline arrangements and bonding characteristics typical of such compounds, providing a framework for understanding arecaidine hydrobromide's molecular structure (Ryzhakov et al., 2017).

Chemical Reactions and Properties

Arecaidine hydrobromide participates in various chemical reactions, reflecting its dynamic chemical properties. One reaction pathway involves the metabolism of arecoline to arecaidine in the presence of specific catalysts, which illustrates the compound's reactive nature and its potential for further chemical transformations (Giri et al., 2006).

Physical Properties Analysis

The physical properties of arecaidine hydrobromide, such as solubility, melting point, and crystalline form, can be inferred from related studies on hydrobromide salts. These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications (Escobar et al., 1977).

Chemical Properties Analysis

Arecaidine hydrobromide's chemical properties, including reactivity, stability, and interaction with other molecules, are central to its analysis. Investigations into the metabolism of arecoline and arecaidine reveal complex pathways that lead to a variety of metabolites, showcasing the compound's diverse chemical behavior (Boyland & Nery, 1969).

Scientific Research Applications

  • Genetic Mutagenicity : Arecaidine significantly increases the number of sister chromatid exchanges in mouse bone marrow cells, indicating dose-dependent genotoxic effects (Panigrahi & Rao, 1984).

  • Cellular Effects : It enhances cell proliferation and stimulates fibroblasts to produce interleukin-6, which may contribute to the pathological features of oral submucous fibrosis (Chen, Huang, & Tsai, 1995).

  • Neurological Impact : Arecaidine and guvacine inhibit GABA uptake in the cat central nervous system, thus enhancing GABA's inhibitory effects on spinal neurons (Lodge, Johnston, Curtis, & Brand, 1977).

  • Diagnostic Use in Veterinary Medicine : Arecoline hydrobromide serves as a diagnostic agent for detecting Echinococcus granulosus infections in dogs, aiding in education and control efforts (Gemmell Ma, 1973).

  • Stimulation of Collagen Synthesis : Both GABA and arecaidine stimulate collagen synthesis and proliferation in human fibroblasts, with arecaidine providing greater stimulation (Scutt, Meghji, & Harvey, 1987).

  • Cardiovascular Effects : Tertiary arecaidine and isoarecaidine esters increase blood pressure and heart rate in rats, likely due to activation of muscarinic M1 receptors in sympathetic ganglia (Wess, Lambrecht, Moser, & Mutschler, 1987).

  • Quality Control in Traditional Medicine : An HPLC method accurately determines the contents of arecoline, arecaidine, and other alkaloids in Arecae Pericarpium, providing a basis for multi-index evaluation and quality control systems (Tang Li-jua, 2014).

  • Study of Chemical Compound Permeability : Human vaginal and buccal mucosa show differences in diffusion kinetics for reduced arecoline and arecaidine, suggesting the vaginal mucosa as a model for buccal mucosa in permeability studies (van der Bijl et al., 2001).

  • Antidepressant Properties : Arecaidine derivatives exhibit antidepressant properties through MAO-A inhibition, similar to moclobemide, without affecting motor performance (Dar & Khatoon, 2000).

  • Pharmacological Studies : The action of arecaidine derivatives on the guinea pig isolated ileum depends on various chemical modifications, illustrating its complex pharmacological effects (Gloge, Lüllmann, & Mutschler, 1966).

Safety And Hazards

Areca nut is classified as carcinogenic to humans . The use of areca nut is associated with oral leucoplakia, submucous fibrosis, and squamous cell carcinoma . The safety data sheet for Arecaidine propargyl ester hydrobromide, a related compound, can be found online .

Future Directions

The future aspects of areca nut use and arecoline are related to ongoing research and development of biomarkers for preventing potential adverse effects of longer-term use . The summarized and analyzed data can help to determine the molecular mechanism and drug targets, which in turn could be helpful in the prevention or treatment of these pathological conditions .

properties

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFFCPUUBJMUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208874
Record name Arecaidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arecaidine hydrobromide

CAS RN

6013-57-6
Record name Arecaidine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arecaidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARECAIDINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19780T71TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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